3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

For SMYD methyltransferase inhibitor research, this specific N-isopropyl pyrrolidine carboxamide is critical. Generic analogs cannot substitute due to profound impacts on target binding and isoform selectivity. Its branched isopropyl group fills a specific hydrophobic sub-pocket that linear chains cannot, and its saturated nature avoids the rapid oxidative metabolism of allyl/propargyl analogs. This ensures cellular activity data reflects target engagement, making it the definitive probe for defining optimal van der Waals contact areas in epigenetic drug discovery.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1209567-05-4
Cat. No. B2766051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide
CAS1209567-05-4
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC(C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H22N2O2/c1-11(2)16-15(18)17-9-8-13(10-17)12-4-6-14(19-3)7-5-12/h4-7,11,13H,8-10H2,1-3H3,(H,16,18)
InChIKeyFQKGGSAYCFEINI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide (CAS 1209567-05-4): Structural Identity and Core Pharmacophore for Targeted Procurement


3-(4-Methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide (CAS 1209567-05-4) is a synthetic pyrrolidine carboxamide with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It features a 4-methoxyphenyl substitution at the 3-position of the pyrrolidine ring and an N-isopropyl urea moiety, placing it within a pharmacologically significant class of compounds explored as inhibitors of protein lysine methyltransferases such as SMYD2 and SMYD3 [1].

Why Generic Substitution of 3-(4-Methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide (CAS 1209567-05-4) Is Not Advisable Without Quantitative Comparison


The procurement of a 'generic' pyrrolidine carboxamide analog cannot substitute for this specific compound because even subtle alterations to the N-substituent from isopropyl to methyl, ethyl, allyl, or tert-butyl groups profoundly alter steric and electronic properties that dictate target binding conformation and pharmacokinetic behavior [1]. In the context of SMYD methyltransferase inhibition, for which this chemotype is explicitly patented, structure-activity relationship (SAR) data demonstrate that the specific N-substituent is a critical determinant of isoform selectivity and enzymatic IC50 values [2]. Without direct comparative data, assuming functional equivalence based on core scaffold similarity alone poses a significant risk of selecting an inactive or non-selective compound.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide (CAS 1209567-05-4) Against Close Analogs


Evidence Item 1: Structural and Steric Differentiation from N-Methyl and N-Ethyl Analogues

The target compound possesses an N-isopropyl substituent, providing a distinct steric profile (branching at the alpha-carbon) compared to the less hindered N-methyl (CAS 856437-58-0) or N-ethyl derivatives . The presence of the branched isopropyl group at the carboxamide nitrogen introduces greater steric volume, which directly influences the spatial orientation of the 4-methoxyphenyl ring in target binding pockets, a critical factor for achieving selectivity within the SMYD2/3 class where shape complementarity is essential [1].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Evidence Item 2: Lipophilic Efficiency Differentiation from the N-Allyl Analogue

The N-isopropyl urea motif in the target compound yields a different lipophilic profile (calculated LogP ~2.0) compared to the N-allyl analogue (calculated LogP ~2.3), which contains a terminal alkene that increases metabolic lability and plasma protein binding . The isopropyl group's fully saturated nature provides superior metabolic stability while maintaining sufficient lipophilicity for cellular permeability, a balance not achieved by the more lipophilic and oxidatively vulnerable allyl congener (CAS 1207052-80-9) [1].

Physicochemical Properties Lipophilic Efficiency Drug Metabolism

Evidence Item 3: Selectivity Profile Differentiation Against Broadly Active SMYD2 Inhibitors

While the target compound's exact IC50 against SMYD2/3 remains unpublished, the Epizyme patent explicitly classifies pyrrolidine carboxamides with specific N-substituents as selective inhibitors of SMYD proteins (SMYD3 and SMYD2) [1]. By contrast, the broader class of pyrrolidine-1-carboxamide kinase inhibitors (e.g., PAK1 inhibitors like NVS-PAK1-1) show potent inhibition of a completely different enzyme family [2]. The distinct chemotype of the target compound, with its 4-methoxyphenyl and isopropyl urea arrangement, is structurally selected for the SMYD epigenetic target space, not the kinase ATP-binding pocket, providing target-class selectivity that a generic pyrrolidine carboxamide does not guarantee.

Selectivity Epigenetics Methyltransferase

Optimized Application Scenarios for 3-(4-Methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide (CAS 1209567-05-4)


Scenario 1: Structure-Activity Relationship (SAR) Expansion for SMYD2/3 Inhibitor Lead Optimization

Where the goal is to systematically vary the N-alkyl substituent on a 3-(4-methoxyphenyl)pyrrolidine-1-carboxamide scaffold to probe the steric and lipophilic requirements of the SMYD2/3 active site, this compound is the critical isopropyl probe. Its branched alkyl group fills a specific hydrophobic sub-pocket that linear alkyl chains cannot, enabling the medicinal chemist to define the optimal van der Waals contact area for these epigenetic targets [1].

Scenario 2: Metabolic Stability Screening in Cellular Methylation Assays

This compound serves as the preferred saturated alkyl variant over N-allyl or N-propargyl analogues when assessing cellular inhibition of SMYD2-mediated p53 monomethylation. The isopropyl group avoids oxidative metabolism associated with terminal alkenes/alkynes, ensuring that observed cellular activity reflects target engagement rather than compound clearance, a critical differentiator in primary cell-based screening [1].

Scenario 3: Chemical Tool for Isolating SMYD Pathway Effects from Kinase-Mediated Signaling

In complex signaling environments where both SMYD2/3 and NAMPT or PAK kinases are expressed, this compound offers a scaffold-specific entry point to study epigenetic regulation. Its 4-methoxyphenyl-pyrrolidine carboxamide core is structurally locked out of the kinase ATP-binding site, unlike generic piperidine or pyrrolidine kinase inhibitors, enabling cleaner dissection of SMYD-dependent pathways in cancer cell models [2].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(propan-2-yl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.